Copper(I) trifluoromethanesulfonate

Asymmetric Synthesis Protoboration Enantioselective Catalysis

Copper(I) trifluoromethanesulfonate (CuOTf) is the premier Cu(I) source for enantioselective catalysis and cross-coupling reactions where common copper(I) halides fail. Its weakly coordinating triflate counterion generates a highly electrophilic copper center, delivering superior reaction rates, yields, and >99% ee when paired with chiral ligands. The benzene/toluene adducts offer unique solubility advantages in aromatic solvents, enabling homogeneous conditions critical for consistent kinetics and catalyst utilization. Do not substitute with CuI, CuBr, or CuCl—only CuOTf ensures the reactivity, selectivity, and solubility required for challenging asymmetric transformations and tandem cascade sequences.

Molecular Formula CCuF3O3S
Molecular Weight 212.62 g/mol
CAS No. 37234-97-2
Cat. No. B1240830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) trifluoromethanesulfonate
CAS37234-97-2
Synonymscopper(I) triflate
copper(II) triflate
cuprous triflate
Molecular FormulaCCuF3O3S
Molecular Weight212.62 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[Cu+]
InChIInChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
InChIKeyYNYHGRUPNQLZHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Trifluoromethanesulfonate (CAS 37234-97-2) for Specialty Catalysis: Procurement Guide for Differentiated Cu(I) Sources


Copper(I) trifluoromethanesulfonate (CuOTf, CAS 37234-97-2), also supplied as its benzene or toluene adducts, is a widely employed copper(I) source in organic synthesis and catalysis [1]. Distinguished from common copper(I) halides by its weakly coordinating triflate (OTf⁻) counterion, CuOTf imparts unique Lewis acidic character and solubility profiles that are pivotal for specific synthetic transformations [2]. This compound is commercially available in various complexed forms, with purities typically ranging from >90.0% to ≥99.7% trace metals basis [3]. Unlike the more robust Cu(II) salts, Cu(I) triflate is more reactive and notably sensitive to moisture and air, requiring storage under an inert atmosphere to prevent oxidation [4].

Why Copper(I) Triflate (CAS 37234-97-2) Cannot Be Generically Substituted with Other Cu(I) Salts


Attempts to directly substitute copper(I) triflate with more common or less expensive copper(I) salts like CuI, CuBr, or CuCl are often not viable due to marked differences in reactivity, solubility, and selectivity across various catalytic cycles. The weakly coordinating nature of the triflate anion renders CuOTf a significantly more active Lewis acid and creates a more electrophilic copper center than its halide counterparts [1]. This fundamental difference in electronic character can lead to dramatic variances in reaction outcomes, including yield, reaction rate, and critically, enantioselectivity when paired with chiral ligands [2]. Furthermore, the specific adduct form (e.g., benzene vs. toluene complex) can influence solubility in aromatic solvents, a factor that may be crucial for reaction homogeneity and performance but is absent in simple halide salts . Procurement decisions must therefore be based on specific performance data rather than on the assumption of copper source interchangeability.

Quantitative Differentiation of Copper(I) Triflate (CAS 37234-97-2) vs. Alternative Cu(I) Salts


Copper(I) Triflate Demonstrates Superior Yield and Enantioselectivity in Catalytic Protoboration

In a head-to-head catalyst comparison for the protoboration of a terminal alkene, the CuOTf-benzene complex (CuOTf.PhH) delivered a 73% yield and >99:1 enantiomeric ratio (er), significantly outperforming CuI (39% yield, 98:2 er) and CuBr (49% yield, 90:10 er) under identical conditions [1].

Asymmetric Synthesis Protoboration Enantioselective Catalysis

CuOTf Exhibits Faster Kinetics than CuI in Tandem Silylation-Coupling Sequences

In a study screening catalysts for a tandem silylation reaction, CuOTf achieved 74% conversion in 60 minutes using 1.0 equivalent of silyl reagent. Under identical conditions, CuI provided only 53% conversion. The reaction with CuOTf showed a superior rate of conversion compared to CuI, demonstrating higher catalytic efficiency under the same conditions [1].

Reaction Kinetics Silylation Cross-Coupling

Copper(I) Triflate Enables Quantitative Yield in Specialized Coupling, Surpassing CuCl and CuBr

In a study of a specialized coupling reaction, the (CuOTf)₂·Tol complex provided a quantitative 100% yield after 16 hours at 40 °C. In stark contrast, CuCl and CuBr showed no product formation (0% yield) at room temperature, and even at 40 °C, CuCl gave a significantly lower 63% yield, requiring more time (2h vs. 10h for CuBr) to reach completion. This demonstrates CuOTf's unique ability to catalyze a reaction that halide salts either cannot or do so inefficiently [1].

C-C Bond Formation Cross-Coupling Homogeneous Catalysis

Solubility in Aromatic Hydrocarbons Confers a Formulation Advantage Over Insoluble Cu(I) Halides

The copper(I) triflate toluene complex is specifically designed for solubility in toluene, a common organic solvent, unlike copper(I) halides (CuCl, CuBr, CuI), which are generally insoluble in such aromatic hydrocarbons . The presence of the aromatic ligand enhances stability and solubility in hydrophobic environments, a property not shared by its halide analogs .

Solubility Catalyst Formulation Aromatic Solvents

CuOTf is a Component in Systems Achieving Ultra-High (>99% ee) Enantioselectivity

When used with specific chiral bis-oxazoline (cHBOX) ligands, CuOTf-based catalytic systems have been shown to facilitate the asymmetric aziridination of chalcones, achieving enantioselectivities of up to >99% ee [1]. While direct comparative data under identical conditions for other Cu(I) sources is not provided in this study, such extremely high stereocontrol is a hallmark of systems utilizing weakly-coordinating, non-halide copper sources like CuOTf.

Asymmetric Catalysis Aziridination Enantioselectivity

Optimal Application Scenarios for Copper(I) Triflate (CAS 37234-97-2) in R&D and Process Chemistry


High-Value Asymmetric Synthesis Requiring >99:1 Enantioselectivity

As demonstrated in Section 3, CuOTf is the preferred copper source when developing or scaling asymmetric reactions where enantiomeric excess is paramount. Its use with chiral bis-oxazoline or N-heterocyclic carbene ligands enables the synthesis of chiral building blocks with >99% ee, making it essential for pharmaceutical R&D targeting single-enantiomer drugs [1].

Cross-Coupling Reactions in Non-Polar Aromatic Solvents

For Ullmann-type or other cross-coupling reactions that necessitate homogeneous conditions in solvents like toluene or benzene, the specific solubility profile of the CuOTf-arene complexes is a decisive advantage. As shown in Section 3, the toluene and benzene adducts offer a unique solubility advantage over insoluble Cu(I) halides, ensuring efficient catalyst utilization and consistent reaction kinetics .

Reactions Requiring a Highly Electrophilic Cu(I) Lewis Acid Center

Transformations such as Diels-Alder cycloadditions, Friedel-Crafts acylations, and Mukaiyama aldol reactions benefit from the strong Lewis acidity of the CuOTf core [2]. The weakly coordinating triflate anion creates a more electrophilic copper center than halide counterions, leading to faster reaction rates and, as shown in Section 3, enabling certain reactions that fail with CuCl or CuBr [3].

Tandem or Sequential One-Pot Reactions with Delicate Intermediates

The combination of Lewis acidity and the non-nucleophilic nature of the triflate counterion makes CuOTf suitable for complex reaction cascades. For instance, it has been shown to catalyze tandem silylation/coupling sequences with a 1.4-fold higher conversion rate compared to CuI, a crucial benefit for processes where rapid consumption of an unstable intermediate is key to high yield [4].

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